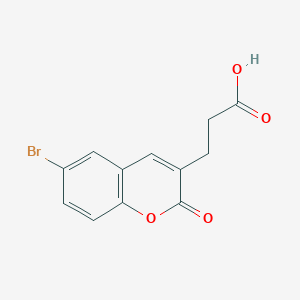
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine typically involves the following steps:
Formation of Chloronickel Complex: Nickel chloride is reacted with a suitable ligand to form a chloronickel complex.
Addition of Methylbenzene: Methylbenzene is introduced to the reaction mixture under controlled conditions.
Incorporation of N,N,N’,N’-tetramethylethane-1,2-diamine: Finally, N,N,N’,N’-tetramethylethane-1,2-diamine is added to the mixture to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification Steps: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nickel complexes, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is explored for its potential in creating advanced materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicine.
Industrial Applications: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound acts as a catalyst by providing a reactive surface or environment that facilitates chemical reactions.
Ligand Interactions: N,N,N’,N’-tetramethylethane-1,2-diamine serves as a ligand, stabilizing the nickel center and enhancing its reactivity.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel Chloride Complexes: Other nickel chloride complexes with different ligands.
Methylbenzene Derivatives: Compounds where methylbenzene is combined with other metal centers or ligands.
Tetramethylethane-1,2-diamine Complexes: Complexes where N,N,N’,N’-tetramethylethane-1,2-diamine is coordinated with different metal centers.
Uniqueness
Chloronickel;methylbenzene;N,N,N’,N’-tetramethylethane-1,2-diamine is unique due to its specific combination of components, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C13H23ClN2Ni- |
|---|---|
Poids moléculaire |
301.48 g/mol |
Nom IUPAC |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Clé InChI |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


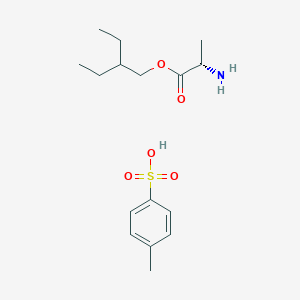
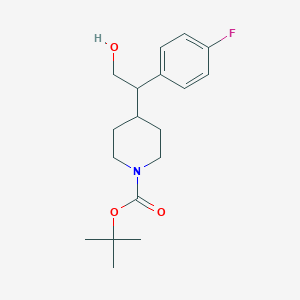
![Methanimidamide, N'-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-N,N-dimethyl-](/img/structure/B11832804.png)
![4-[(E)-[(2-bromo-4,5-dimethoxyphenyl)methylidene]amino]-3-ethenylbenzonitrile](/img/structure/B11832806.png)
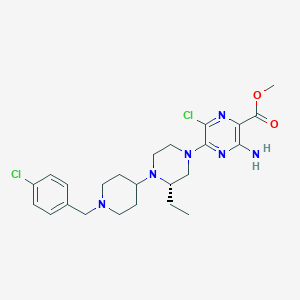
![2-[(6-Methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11832817.png)
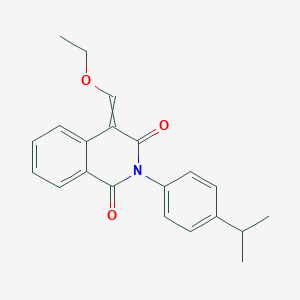
![Acetamide, N-[[5-(4-chloro-6-quinazolinyl)-2-furanyl]methyl]-2,2,2-trifluoro-N-[2-(methylsulfonyl)ethyl]-](/img/structure/B11832826.png)
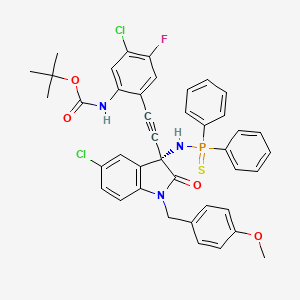
![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
![1-[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11832849.png)

